Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
CAS No.:
Cat. No.: VC18992891
Molecular Formula: C15H11BrN2O3S
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O3S |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 1-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]ethanone |
| Standard InChI | InChI=1S/C15H11BrN2O3S/c1-10(19)14-9-18(15-13(14)7-11(16)8-17-15)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3 |
| Standard InChI Key | VBAWXBLTRULJPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound featuring a pyrrolopyridine core, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a bromine atom at position 5 and a phenylsulfonyl group attached to the nitrogen atom of the pyrrolopyridine ring. Its molecular formula is reported as C15H11BrN2O3S, with a molecular weight of approximately 379.23 g/mol .
Key Structural Features:
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Pyrrolopyridine Core: Known for diverse biological activities.
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Bromo Substituent: Enhances reactivity.
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Phenylsulfonyl Group: Contributes to biological activity.
Synthesis and Reaction Conditions
The synthesis of Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step pathways. One common method includes the reaction between a brominated pyrrolo compound and sulfonyl chloride, often facilitated by a base such as sodium hydride in tetrahydrofuran.
Synthesis Steps:
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Preparation of Starting Materials: Synthesis of the brominated pyrrolo compound.
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Reaction with Sulfonyl Chloride: Facilitated by sodium hydride in tetrahydrofuran.
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Purification and Isolation: To achieve high purity and yield.
Potential Applications and Biological Activities
This compound has potential applications in medicinal chemistry and drug development due to its structural features, which suggest biological activity. It may be useful in therapeutic areas such as cancer treatment or anti-inflammatory responses.
Potential Therapeutic Areas:
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Cancer Treatment: Due to its interaction with specific biological targets.
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Anti-inflammatory Responses: Modulation of cellular pathways.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- | Pyrrolopyridine core with bromo and phenylsulfonyl groups | Potential for diverse biological activities |
| 5-Bromo-pyrrolo[2,3-b]pyridine | Contains bromine and pyridine | Potential for diverse biological activity |
| Phenylsulfonamide derivatives | Sulfonamide group attached to phenyl | Known for antimicrobial properties |
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